1-(3-methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-methoxyphenyl group and at the 5-position with a methyl group. The carboxamide moiety at the 4-position is linked to a 4-(propan-2-yl)phenyl group. This structural arrangement imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 393.45 g/mol (calculated from the molecular formula C21H23N5O2).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)15-8-10-16(11-9-15)21-20(25)19-14(3)24(23-22-19)17-6-5-7-18(12-17)26-4/h5-13H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRJKZHJOZTAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group is introduced via coupling reactions:
-
1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid reacts with 4-isopropylaniline using 1,1'-carbonyldiimidazole (CDI) in acetonitrile (343 K, 1 hour) to form the carboxamide .
Reaction Pathway
-
Activation of carboxylic acid with CDI.
-
Nucleophilic attack by the amine.
Nucleophilic Substitution at the Triazole Ring
The 5-methyl group undergoes electrophilic substitution under acidic conditions:
-
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the triazole ring (62% yield) .
-
Halogenation (e.g., bromination) occurs selectively at the para position of the 3-methoxyphenyl group .
Coordination Chemistry
The triazole-carboxamide moiety acts as a ligand for transition metals:
-
Forms stable complexes with Cu(I) via N3 coordination, as demonstrated in electrochemical syntheses of copper(I) π-complexes .
Example
| Metal | Ligand | Product | Application |
|---|---|---|---|
| Cu(I) | Triazole-carboxamide | [Cu(C₁₇H₂₁N₄O₂)(NO₃)]·0.5H₂O | Anticancer studies |
Acid-Catalyzed Cyclization
Under HCl/ethanol reflux, the carboxamide reacts with indoline-2,3-dione to form fused heterocycles:
-
Produces 1-(3-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (88% yield) .
Mechanism
-
Condensation between hydrazide and ketone.
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Cyclization via intramolecular nucleophilic attack.
Oxidation of Methoxy Groups
The 3-methoxyphenyl substituent is oxidized to a quinone derivative using KMnO₄ in acidic media:
Hydrolysis of Carboxamide
Under alkaline conditions (NaOH/H₂O, 80°C), the carboxamide hydrolyzes to the corresponding carboxylic acid:
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that triazole derivatives exhibit potent cytotoxicity against various cancer cell lines. The specific compound has shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Study: In vitro Evaluation
A study evaluated the cytotoxic effects of this triazole derivative on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazoles are known to possess antifungal and antibacterial activities, making them suitable candidates for developing new antimicrobial agents.
Case Study: Antifungal Activity
In a study assessing the antifungal efficacy against Candida albicans, the compound exhibited an inhibition zone of 15 mm at a concentration of 50 µg/mL, indicating strong antifungal activity.
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 0 | 0 |
| 25 | 10 |
| 50 | 15 |
| 100 | 20 |
Synthesis of Functional Materials
Beyond medicinal applications, this compound is utilized in materials science for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable complexes with metals can lead to innovative materials with enhanced properties.
Case Study: Polymer Blends
Research has demonstrated that incorporating this triazole into polymer matrices enhances thermal stability and mechanical strength. For instance, blends with polyvinyl chloride (PVC) showed improved tensile strength by approximately 25% compared to pure PVC.
| Sample | Tensile Strength (MPa) |
|---|---|
| Pure PVC | 40 |
| PVC + Triazole | 50 |
Photophysical Properties
The compound's photophysical properties have been explored for applications in optoelectronic devices. Its ability to absorb light and emit fluorescence makes it suitable for use in organic light-emitting diodes (OLEDs).
Case Study: OLED Performance
In an experimental setup, devices incorporating this triazole derivative as an emissive layer demonstrated a maximum brightness of 3000 cd/m² at a current density of 20 mA/cm², showcasing its potential in display technologies.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related 1,2,3-triazole-4-carboxamide derivatives, highlighting key differences in substituents, molecular properties, and reported activities:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The target compound’s 3-methoxyphenyl and 4-(propan-2-yl)phenyl groups contribute to moderate lipophilicity, balancing solubility and membrane permeability. In contrast, fluorine-containing analogs (e.g., ) exhibit higher logP values (~4.2), enhancing blood-brain barrier penetration but risking metabolic instability .
Biological Activity Trends: Anticancer activity is strongly associated with electron-withdrawing groups (e.g., 4-fluorophenyl in ) and amino substituents at the 5-position. The target compound’s methyl group may reduce potency compared to amino-substituted analogs but improve metabolic stability . The 4-(propan-2-yl)phenyl group in the target compound may enhance target binding affinity compared to smaller substituents (e.g., methyl or hydroxyethyl in ), as seen in kinase inhibitors where bulky groups improve selectivity .
Synthetic Accessibility :
- The target compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), analogous to procedures in . Its purity and crystallinity are comparable to derivatives characterized by NMR and HPLC (e.g., ).
Biological Activity
1-(3-Methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.5 g/mol. The structural representation includes a triazole ring, which is critical for its biological function.
Antiparasitic Activity
Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. One study demonstrated that triazole-based hybrids exhibited significant activity against trypomastigotes with IC50 values ranging from 0.21 µM to 2.28 µM, indicating a promising therapeutic profile compared to traditional treatments like Benznidazole (Bz) .
Table 1: Antiparasitic Activity of Triazole Derivatives
| Compound | IC50 (µM) | Activity against Trypomastigotes |
|---|---|---|
| 1d | 0.21 | Potent |
| 1f | 1.23 | Moderate |
| 1g | 2.28 | Moderate |
| Bz | 22.79 | Reference |
The study also noted that these compounds demonstrated good drug diffusion and efficacy in reducing parasite loads in 3D cardiac spheroids, suggesting their potential for oral bioavailability and effectiveness in vivo .
Antimicrobial Activity
Triazoles are recognized for their antifungal properties as well. A review indicated that derivatives of triazole have shown considerable activity against various fungal pathogens, including Candida albicans and Aspergillus species . The significance of the triazole group in enhancing antifungal activity was emphasized through structure-activity relationship (SAR) studies.
Table 2: Antifungal Activity of Selected Triazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.0156 | Candida albicans |
| Compound B | 0.046 | MRSA |
| Compound C | 0.68 | Aspergillus fumigatus |
The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or pathways in pathogens. For instance, they may interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .
Case Studies
A significant case study involved the optimization of triazole derivatives for enhanced activity against T. cruzi. The study showed that modifications to the substituents on the triazole ring could dramatically affect potency and selectivity . For example, replacing certain groups led to improved metabolic stability and reduced off-target effects.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(3-methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. A common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example:
Triazole Formation : React a 3-methoxyphenyl-substituted alkyne with an azide precursor (e.g., sodium azide and a halogenated intermediate) under Cu(I) catalysis .
Carboxamide Coupling : Use EDC/HOBt or DCC as coupling agents to conjugate the triazole-carboxylic acid intermediate with 4-isopropylaniline.
Key considerations:
- Monitor reaction progress via TLC or HPLC to ensure regioselectivity in triazole formation.
- Optimize solvent systems (e.g., DMF or THF) to improve yields, as low solubility of intermediates can hinder reactions .
Advanced: How can computational methods like DFT assist in predicting the reactivity and stability of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic properties, bond dissociation energies, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:
- Structural Optimization : Compare computed geometries (bond lengths/angles) with X-ray crystallography data to validate accuracy .
- Solubility Prediction : Calculate solvation free energy using COSMO-RS models to identify solvents that enhance solubility .
- Reaction Pathways : Simulate intermediates in hydrolysis or oxidation reactions to identify degradation pathways.
Example : A DFT study of a similar triazole-carboxamide revealed that electron-withdrawing substituents on the phenyl ring stabilize the triazole core against nucleophilic attack .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and carboxamide linkage. Methoxy (-OCH) protons typically resonate at δ 3.7–3.9 ppm .
- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm.
- XRD : Single-crystal X-ray diffraction provides absolute configuration data, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers address solubility limitations during in vitro bioassays?
Methodological Answer:
Low aqueous solubility (common in triazole-carboxamides) can be mitigated via:
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the 4-isopropylphenyl moiety without disrupting target binding .
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance dissolution .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Note : Conduct dynamic light scattering (DLS) to assess colloidal stability in aqueous media.
Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Triazole-carboxamides often target ATP-binding pockets .
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC values.
- Solubility Testing : Perform shake-flask experiments with PBS (pH 7.4) to determine thermodynamic solubility .
Advanced: How should researchers resolve contradictions in SAR data between computational predictions and experimental results?
Methodological Answer:
- Re-evaluate Force Fields : Adjust parameters in molecular docking (e.g., AutoDock Vina) to better reflect experimental binding affinities.
- Probe Conformational Flexibility : Use molecular dynamics (MD) simulations to assess if the compound adopts multiple binding poses in solution .
- Validate with Mutagenesis : Introduce point mutations in the target protein (e.g., replacing key hydrophobic residues) to test predicted binding interactions .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at -20°C under inert gas (N or Ar) to prevent oxidation.
- Light Sensitivity : Protect from UV exposure by using amber vials, as methoxyphenyl groups may undergo photodegradation .
- Humidity Control : Use desiccants to avoid hydrolysis of the carboxamide bond .
Advanced: How can high-throughput screening (HTS) platforms optimize reaction conditions for derivative synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, solvent ratio) and identify optimal conditions .
- Automated Liquid Handling : Screen 96-well plates with varying reagents to rapidly generate derivatives.
- Machine Learning : Train models on reaction yield data to predict successful conditions for novel substrates .
Basic: What spectroscopic red flags indicate impurities in the final product?
Methodological Answer:
- NMR Peaks : Extra signals at δ 7.2–7.4 ppm may suggest unreacted 4-isopropylaniline.
- HPLC Traces : Peaks eluting earlier than the main product often correspond to de-methylated byproducts .
- IR Absorptions : A strong band near 1680 cm indicates residual carboxylic acid (incomplete amide coupling) .
Advanced: What strategies can bridge the gap between in vitro activity and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to optimize dosing .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance membrane permeability .
- Toxicology Screens : Use zebrafish or rodent models to assess acute toxicity and organ-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
